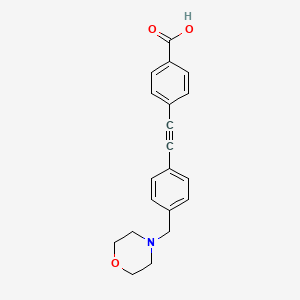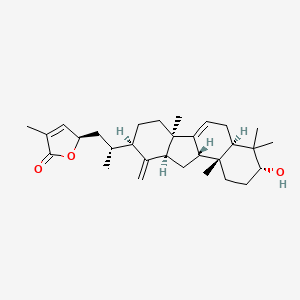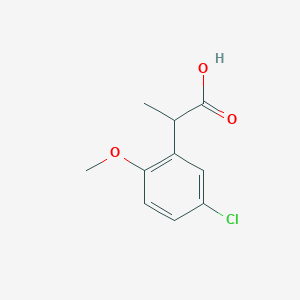
1-(5-Chlorothiophen-2-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable reagent to form the corresponding acid chloride, which is then reacted with a diketone to yield the desired product .
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and diketone formation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chlorothiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiophene derivatives with reduced functional groups.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
1-(5-Chlorothiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the chlorine substituent.
1-(Furan-2-yl)butane-1,3-dione: Contains a furan ring instead of a thiophene ring.
1-(5-Bromothiophen-2-yl)butane-1,3-dione: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and properties. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications .
Propriétés
Formule moléculaire |
C8H7ClO2S |
|---|---|
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3 |
Clé InChI |
GRWIUBTUWASPBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CC=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)







